Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H15NO3 It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate typically involves the reaction of benzylamine with 4-methyl-2-oxopyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrrolidine derivatives .
Scientific Research Applications
Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2,5-diones: Compounds with two oxo groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate is unique due to the presence of the benzyl group and the specific substitution pattern on the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles current findings on its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, potentially inhibiting enzymes or receptors that play critical roles in cell signaling pathways related to proliferation and apoptosis. Although detailed pathways remain under investigation, preliminary studies suggest modulation of key signaling cascades may be involved.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, a study utilizing the A549 human lung adenocarcinoma model demonstrated that derivatives of 5-oxopyrrolidine exhibited varying degrees of cytotoxicity. The compound was tested alongside cisplatin, a standard chemotherapeutic agent, revealing significant structure-dependent anticancer activity. At a concentration of 100 µM over 24 hours, certain derivatives showed reduced viability in A549 cells, indicating potential for further development as anticancer agents .
Table 1: Anticancer Activity of this compound Derivatives
Compound | A549 Cell Viability (%) | IC50 (µM) | Notes |
---|---|---|---|
This compound | 78–86 | N/A | Weak activity compared to others |
Compound with 4-chlorophenyl substitution | 64 | N/A | Enhanced activity |
Compound with 4-bromophenyl substitution | 61 | N/A | Enhanced activity |
Compound with 4-dimethylamino substitution | Significantly lower than control | N/A | Most potent activity |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been assessed for antimicrobial properties against various pathogens. Studies indicate that while some derivatives displayed no significant antimicrobial activity against Gram-negative bacteria (MIC > 64 µg/mL), the exploration of structural modifications may enhance efficacy against multidrug-resistant strains .
Comparative Studies
Comparative analyses with structurally similar compounds have revealed unique properties associated with this compound. Its specific substitution pattern on the pyrrolidine ring contributes to distinct chemical reactivity and biological profiles. For example, compounds like Methyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate exhibit different selectivity and reactivity in biological assays .
Table 2: Comparison of Biological Activities Among Similar Compounds
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | Moderate | Low |
Methyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate | High | Moderate |
Benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate | Low | High |
Case Studies and Research Findings
Several case studies have illustrated the potential applications of this compound in therapeutic contexts. One notable study focused on its effects on lipid metabolism, where it was found to inhibit fatty acid and sterol biosynthesis effectively. This suggests its potential utility as an antilipidemic agent, further warranting exploration in metabolic disorders .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-10-7-12(15)14(8-10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
XDVYPDLNVFZRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.